(2-Formyl-6-methoxyphenyl) 4-chloro-2-nitrobenzoate
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Overview
Description
(2-Formyl-6-methoxyphenyl) 4-chloro-2-nitrobenzoate is an organic compound with the molecular formula C15H10ClNO6 It is characterized by the presence of a formyl group, a methoxy group, a chloro group, and a nitro group attached to a benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Formyl-6-methoxyphenyl) 4-chloro-2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by formylation and methoxylation reactions. The reaction conditions often require the use of strong acids or bases, specific temperature controls, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. Techniques such as continuous flow reactors, advanced purification methods, and automated synthesis can be employed to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
(2-Formyl-6-methoxyphenyl) 4-chloro-2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of (2-Formyl-6-methoxyphenyl) 4-chloro-2-nitrobenzoic acid.
Reduction: Formation of (2-Formyl-6-methoxyphenyl) 4-chloro-2-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
(2-Formyl-6-methoxyphenyl) 4-chloro-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Formyl-6-methoxyphenyl) 4-chloro-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The formyl and methoxy groups may also contribute to its reactivity and binding affinity with target molecules.
Comparison with Similar Compounds
Similar Compounds
- (2-Formyl-6-methoxyphenyl) 4-chlorobenzoate
- (2-Formyl-6-methoxyphenyl) 4-chloro-3-nitrobenzoate
Uniqueness
(2-Formyl-6-methoxyphenyl) 4-chloro-2-nitrobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2-formyl-6-methoxyphenyl) 4-chloro-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO6/c1-22-13-4-2-3-9(8-18)14(13)23-15(19)11-6-5-10(16)7-12(11)17(20)21/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVOKHAXLVEYJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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